Enantioselectivity in Lipase-Catalyzed Kinetic Resolution vs. Hept-1-en-3-ol
In a head-to-head comparison of racemic secondary allylic alcohols screened for lipase-catalyzed transesterification using vinyl acetate as acyl donor, (±)-5-methylhex-1-en-3-ol exhibited a markedly different reactivity profile compared to (±)-hept-1-en-3-ol [1]. The assay employed multiple commercial lipases, and the results demonstrated that substrate branching at C5 significantly influences both conversion rate and enantiomeric excess [1].
| Evidence Dimension | Enzyme-substrate recognition in lipase-catalyzed transesterification |
|---|---|
| Target Compound Data | (±)-5-methylhex-1-en-3-ol: differential conversion and enantioselectivity observed across multiple lipases (e.g., Lipase PS, Lipase AK) |
| Comparator Or Baseline | (±)-hept-1-en-3-ol: distinct reactivity profile with same lipase panel |
| Quantified Difference | Qualitative and semi-quantitative differences in conversion yield and enantiomeric excess; specific numerical values reported in original study |
| Conditions | Vinyl acetate as acyl donor; organic solvent (e.g., diisopropyl ether); ambient temperature; 24-48 h reaction time |
Why This Matters
This evidence directly informs procurement for biocatalytic applications: using a different allylic alcohol will yield a different enantioselectivity outcome, making 5-methyl-1-hexen-3-ol the mandatory substrate for developing or scaling chiral resolution processes targeting this specific scaffold.
- [1] Boros L, et al. Kinetic resolution of racemic secondary aliphatic allylic alcohols in lipase-catalyzed transesterification. Tetrahedron: Asymmetry. 2007;18(3):377-383. View Source
